2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one
Description
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one is a structurally complex molecule featuring a 1,2-oxazole (isoxazole) ring substituted with methyl groups at positions 3 and 3. This heterocyclic core is linked via an ethanone bridge to a piperidine moiety, which is further functionalized with a 5-(trifluoromethyl)pyridin-2-yloxy group. The trifluoromethyl (CF₃) substituent on the pyridine ring is notable for its electron-withdrawing properties, which may enhance metabolic stability and binding affinity in pharmacological contexts .
For example, the piperidine-pyridine ether linkage is reminiscent of kinase inhibitors or epigenetic modulators .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3/c1-11-15(12(2)27-23-11)9-17(25)24-7-5-14(6-8-24)26-16-4-3-13(10-22-16)18(19,20)21/h3-4,10,14H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYKOEVYSUGQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one is an oxazole derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the Oxazole Ring : Utilizing 3,5-dimethylisoxazole as a precursor.
- Piperidine Derivative Formation : Introducing a piperidine moiety with specific substituents to enhance biological activity.
- Final Coupling Reaction : Combining the oxazole and piperidine components to yield the final product.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds with similar structures have shown moderate to strong activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 2-(3,5-dimethyl...) | Salmonella typhi | Strong |
| 2-(3,5-dimethyl...) | Bacillus subtilis | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase Inhibition : Compounds in this category have demonstrated significant inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.
- Urease Inhibition : Strong inhibitory activity against urease has been reported, which is crucial for managing conditions like urease-related infections .
Case Study 1: Hemorheological Activity
A study highlighted the hemorheological activity of derivatives containing the oxazole moiety. The compound exhibited properties comparable to known angioprotective agents like pentoxifylline, indicating its potential in improving blood flow and reducing viscosity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies revealed that the trifluoromethyl-pyridine moiety enhances binding affinity to certain receptors, potentially leading to improved pharmacological profiles .
Comparison with Similar Compounds
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-piperidinyl}oxy)-5-(trifluoromethyl)pyridine
This analogue () shares the 3,5-dimethylisoxazole and trifluoromethylpyridine motifs but replaces the ethanone bridge with a sulfonyl group. Key differences include:
- Molecular Weight: The sulfonyl group increases molecular mass (~443.4 g/mol) compared to the ethanone-linked compound (~424.4 g/mol).
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
The compound in features a pyridopyrimidinone core with a piperidinyl-ethyl linker and difluorophenyl substituents. While structurally distinct, the piperidine moiety and halogenated aromatic groups highlight shared design principles:
- Halogenation : The trifluoromethyl group in the target compound and difluorophenyl group in ’s derivative both contribute to enhanced binding via hydrophobic interactions.
- Linker Flexibility: The ethyl spacer in may confer conformational flexibility absent in the rigid ethanone bridge of the target compound.
Bioactivity and Pharmacokinetic Profiling
Similarity Indexing and Tanimoto Coefficients
As demonstrated in , similarity indexing using fingerprint-based methods (e.g., Tanimoto coefficients) can predict bioactivity. For instance, aglaithioduline showed ~70% similarity to the HDAC inhibitor SAHA, correlating with shared pharmacokinetic properties. Applying this approach to the target compound:
- Hypothesized Targets : Structural alignment with kinase inhibitors (e.g., PI3K/mTOR) or epigenetic regulators (e.g., HDACs) is plausible due to the pyridine-piperidine motif and CF₃ group .
- Pharmacokinetics : The trifluoromethyl group likely improves metabolic stability and membrane permeability, akin to its role in FDA-approved drugs like Celecoxib .
Bioactivity Clustering
highlights that compounds with structural similarities often cluster by bioactivity. For example:
- Mode of Action : The target compound’s isoxazole ring may mimic adenine in ATP-binding pockets, suggesting kinase inhibition.
- Protein Targets : Piperidine-containing compounds frequently target G-protein-coupled receptors (GPCRs) or ion channels, which could extend to this molecule .
Data Tables
Table 1. Structural and Molecular Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one | Isoxazole + Piperidine | CF₃-pyridine, ethanone bridge | ~424.4 |
| 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-piperidinyl}oxy)-5-(trifluoromethyl)pyridine | Isoxazole + Piperidine | CF₃-pyridine, sulfonyl bridge | ~443.4 |
| 8-(4-(2-(4-(3,5-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one | Pyridopyrimidinone | Difluorophenyl, ethyl linker | ~498.5 |
Table 2. Hypothesized Pharmacokinetic Properties
Research Implications
- Synthesis Optimization: The target compound’s ethanone bridge may offer synthetic advantages over sulfonyl or ethyl linkers, as ketones are amenable to diverse functionalization .
- Target Identification : Computational docking studies using the trifluoromethylpyridine moiety could prioritize kinases (e.g., JAK2) or epigenetic targets (e.g., HDACs) for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
